molecular formula C6H3BrClFO B1530014 2-Bromo-5-chloro-3-fluorophenol CAS No. 1805479-11-1

2-Bromo-5-chloro-3-fluorophenol

Cat. No.: B1530014
CAS No.: 1805479-11-1
M. Wt: 225.44 g/mol
InChI Key: BOPSSYIBODSDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-chloro-3-fluorophenol is a useful research compound. Its molecular formula is C6H3BrClFO and its molecular weight is 225.44 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Bromo-5-chloro-3-fluorophenol plays a significant role in biochemical reactions, particularly in the synthesis of polycyclic compounds and as a building block for various chemical reactions . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The compound’s halogenated structure allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of complex molecules . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The compound’s ability to interact with cell membrane receptors and intracellular proteins can result in alterations in cell function, including changes in cell proliferation, apoptosis, and differentiation. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, inhibiting or activating their activity through covalent or non-covalent interactions . For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and phenotype.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function and overall health . At higher doses, this compound can induce toxic effects, including liver and kidney damage, oxidative stress, and inflammation . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage selection in experimental studies involving animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall effects on cellular function. Understanding the metabolic fate of this compound is essential for predicting its behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . Its distribution can be influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters . The localization and accumulation of this compound in different tissues can impact its biological effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes

Properties

IUPAC Name

2-bromo-5-chloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPSSYIBODSDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.